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Carumonam (disodium)

Cat. No.: B12398112
M. Wt: 510.4 g/mol
InChI Key: BGGXRVPCJUKHTQ-AHCAJXDVSA-L
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Description

Historical Context of Monobactam Antibiotics and Initial Carumonam (B1668587) (disodium) Investigation

The discovery of monobactams stemmed from a novel screening process designed to identify naturally occurring molecules containing a β-lactam ring. This led to the isolation of structurally unique, bacterially produced monocyclic β-lactam compounds. researchgate.net While these initial, naturally occurring monobactams displayed only modest antimicrobial activity, their discovery opened a new avenue for antibiotic development. researchgate.net

Inspired by these natural scaffolds, researchers began to synthesize derivatives to enhance their potency and spectrum of activity. Carumonam emerged from these efforts as a synthetic derivative of the natural product sulfazecin. medchemexpress.com Developed by Takeda Pharmaceutical Company, Carumonam was engineered to possess high stability against a wide array of β-lactamase enzymes, which are a primary mechanism of resistance in many bacteria. wikipedia.org This inherent resistance to enzymatic degradation was a key driver in its investigation as a potential therapeutic agent against challenging Gram-negative infections.

Classification within β-Lactam Antibiotics: The Monobactam Subclass

The β-lactam antibiotics are a large and diverse group of drugs characterized by the presence of a β-lactam ring in their chemical structure. This class is further divided into several subclasses based on the fusion of the β-lactam ring to other ring structures. Carumonam is classified as a monobactam, a subclass distinguished by its monocyclic structure; the β-lactam ring is not fused to another ring. nih.govnih.gov

This structural uniqueness is a defining feature of Carumonam and other monobactams. nih.gov The chemical structure of Carumonam includes a sulfonic acid group attached to the nitrogen of the β-lactam ring and a side chain that plays a crucial role in its antibacterial activity and stability. Specifically, synthetic monobactams like Carumonam often feature a substitution at the C4 position of the azetidinone moiety, a modification that enhances their stability against serine β-lactamases.

Academic Significance of Carumonam (disodium) in Gram-Negative Bacterial Pathogen Research

Carumonam holds considerable academic significance due to its focused activity against aerobic Gram-negative bacteria, including many clinically important pathogens. nih.govasm.org Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. news-medical.net This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). nih.govwikipedia.org

Research has demonstrated that Carumonam has a particularly high affinity for PBP-3 of Gram-negative bacteria. medchemexpress.comasm.org The inhibition of PBP-3 is critical as this enzyme is primarily involved in the septation process during bacterial cell division. By disrupting this process, Carumonam induces the formation of filamentous, non-dividing cells, ultimately leading to cell lysis and bacterial death.

A significant aspect of Carumonam's research value is its notable stability in the presence of a wide range of β-lactamase enzymes, including both plasmid-mediated and chromosomal β-lactamases. asm.orgnih.gov This resistance to enzymatic degradation allows it to remain effective against bacterial strains that are resistant to other β-lactam antibiotics.

The in vitro activity of Carumonam has been extensively documented against a variety of Gram-negative pathogens. It has demonstrated potent activity against members of the Enterobacteriaceae family and Pseudomonas aeruginosa. asm.orgnih.gov Numerous studies have quantified this activity through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Detailed Research Findings on the In Vitro Activity of Carumonam

The following tables summarize the in vitro activity of Carumonam against key Gram-negative pathogens as reported in various scientific studies.

In Vitro Activity of Carumonam Against Enterobacteriaceae Isolates
OrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae (overall)11560.013 - 25--
Klebsiella oxytoca---0.2
Klebsiella pneumoniae----
Enterobacter cloacae----
In Vitro Activity of Carumonam Against Pseudomonas aeruginosa
Number of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
---12.5
- (gentamicin-resistant)--8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N6Na2O10S2 B12398112 Carumonam (disodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N6Na2O10S2

Molecular Weight

510.4 g/mol

IUPAC Name

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate

InChI

InChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1

InChI Key

BGGXRVPCJUKHTQ-AHCAJXDVSA-L

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/OCC(=O)[O-])/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+]

Canonical SMILES

C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+]

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of Carumonam Disodium

Inhibition of Bacterial Cell Wall Biosynthesis by Carumonam (B1668587) (disodium)

Carumonam's primary mode of action is the disruption of bacterial cell wall biosynthesis. patsnap.combiosynth.com This process is critical for bacteria, as the cell wall provides structural support and protection from osmotic pressure. By interfering with this synthesis, carumonam effectively compromises the bacterium's ability to maintain its cellular integrity, leading to its demise. patsnap.combiomol.com

Penicillin-Binding Protein (PBP) Affinity and Target Specificity in Gram-Negative Bacteria

Carumonam demonstrates a strong and specific affinity for Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. biosynth.comontosight.ai Its activity is particularly pronounced against Gram-negative bacteria. nih.govncats.io Research has shown that carumonam has the highest affinity for PBP 3 in Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa. karger.com It exhibits a lesser affinity for PBP 1a and poor affinity for other PBPs in these organisms. karger.comantibioticdb.com This high affinity for PBP 3 is a key determinant of its potent activity against a wide range of Gram-negative pathogens. nih.govasm.org In contrast, carumonam shows weak to no activity against Gram-positive bacteria like Staphylococcus aureus and anaerobic bacteria such as Bacteroides fragilis, which is consistent with its low affinity for the PBPs of these organisms. nih.govnih.gov

The inhibitory concentrations (IC50) required for carumonam to bind to PBP 3 in E. coli and E. cloacae are within the range of its minimum inhibitory concentrations (MICs). karger.com However, for P. aeruginosa, the IC50 values for PBP 3 are notably lower than the in vitro MIC. karger.com

Table 1: Penicillin-Binding Protein (PBP) Affinity of Carumonam in various Gram-Negative Bacteria

Bacterial SpeciesPrimary PBP TargetSecondary PBP Target(s)Reference
Escherichia coliPBP 3PBP 1a (mild affinity) karger.comantibioticdb.com
Enterobacter cloacaePBP 3PBP 1a (mild affinity) karger.com
Pseudomonas aeruginosaPBP 3PBP 1a (mild affinity) karger.comantibioticdb.com

Molecular Mechanism of Peptidoglycan Transpeptidation Inhibition

The bacterial cell wall is composed of peptidoglycan, a polymer consisting of sugars and amino acids. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by transpeptidases, which are a functional class of PBPs. biomol.comresearchgate.net Carumonam, like other β-lactam antibiotics, acts as an inhibitor of this crucial transpeptidation step. biomol.combiosynth.com

The structural similarity of β-lactam antibiotics to the D-alanyl-D-alanine terminus of the peptidoglycan precursor allows them to bind to the active site of the transpeptidase. biomol.com This binding results in the acylation of the enzyme's active site serine, forming a stable, inactive covalent adduct. biomol.com This inactivation of the PBP prevents the formation of the essential peptide cross-links, thereby weakening the cell wall. patsnap.combiomol.com The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell death. patsnap.com

Cellular Responses and Morphological Alterations Induced by Carumonam (disodium)

The inhibition of cell wall synthesis by carumonam triggers distinct and observable changes in bacterial morphology and function, ultimately culminating in cell death.

Phenomena of Bacterial Filamentation and Lysis

A characteristic cellular response to carumonam exposure in Gram-negative bacteria is filamentation. biorxiv.orgnih.gov This phenomenon occurs because the inhibition of PBP 3 specifically blocks septum formation during cell division, while cell elongation continues. asm.org As a result, the bacteria grow into long, filamentous forms. biorxiv.orgnih.gov This filamentation is a direct consequence of the targeted action of carumonam on PBP 3. nih.govasm.org

Prolonged exposure to carumonam leads to the eventual lysis of these filamentous cells. biorxiv.orgnih.gov The weakened cell wall, unable to support the elongated structure, eventually ruptures, leading to the release of cellular contents and bacterial death. embopress.org The probability of cell lysis has been shown to increase with the extent of filamentation. embopress.org

Subcellular Structural and Functional Effects of Carumonam (disodium)

Beyond the direct impact on the cell wall, carumonam can induce other subcellular effects. Studies have indicated that exposure to sub-inhibitory concentrations of carumonam can lead to alterations in the outer membrane of E. coli. Specifically, it can cause a relative loss of the O-antigenic polysaccharide component of lipopolysaccharide (LPS). nih.gov This alteration can, in turn, increase the reactivity of the bacterium with antibodies directed against the exposed core region of the LPS. nih.gov This suggests that carumonam can have effects on the bacterial surface that extend beyond the immediate inhibition of peptidoglycan synthesis.

Bacterial Resistance Mechanisms and β Lactamase Stability of Carumonam Disodium

Enzymatic Hydrolysis Resistance Profiles of Carumonam (B1668587) (disodium)

Carumonam's molecular structure renders it resistant to breakdown by a wide array of β-lactamases. nih.gov This resistance is a critical factor in its efficacy against various Gram-negative bacteria.

Research has consistently shown that carumonam is highly stable against common chromosomally-mediated β-lactamases. nih.govoup.com These enzymes, including P99, K1, and K14, are produced by a range of Gram-negative bacteria and are a significant cause of antibiotic resistance. nih.govoup.com Carumonam's resilience to these enzymes allows it to maintain its antibacterial activity against bacteria that produce them. nih.govoup.com Studies comparing carumonam to other β-lactams, such as aztreonam (B1666516), have found that both are very stable against these chromosomal enzymes. nih.govoup.com However, carumonam has demonstrated greater stability than aztreonam against the K1 β-lactamase produced by Klebsiella oxytoca. nih.gov

In addition to its stability against chromosomal β-lactamases, carumonam is also highly resistant to hydrolysis by common plasmid-mediated β-lactamases. nih.govoup.com These enzymes, which include the TEM, OXA, and PSE types, are easily transferred between bacteria on plasmids, contributing to the rapid spread of antibiotic resistance. Carumonam's stability against these prevalent enzymes is a significant advantage in treating infections caused by bacteria that have acquired resistance through this mechanism. nih.govoup.com

Carumonam exhibits a nuanced interaction profile with different classes of β-lactamases as categorized by the Richmond-Sykes classification. It has been shown to be an inhibitor of Class Ia and Id β-lactamases. nih.gov In contrast, it is a poor inhibitor of Class III enzymes. nih.gov This differential activity highlights the specificity of carumonam's interaction with various β-lactamase types.

The emergence of carbapenemase-producing bacteria, particularly those producing Klebsiella pneumoniae carbapenemases (KPCs), presents a major challenge in treating bacterial infections. Carumonam has shown a more potent in vitro activity against clinical strains producing KPC-2 or KPC-3 compared to aztreonam. google.com Kinetic studies with purified KPC-2 enzymes have further supported these findings. google.com This suggests that carumonam may be a more effective option against certain carbapenem-resistant strains. google.com

Below is a table summarizing the Minimum Inhibitory Concentrations (MICs) of carumonam against Escherichia coli strains expressing KPC-type β-lactamases.

Bacterial Strain Expressing KPC TypeCarumonam MIC (µg/mL)
E. coli expressing KPC-2Data not available
E. coli expressing KPC-3Data not available

Data based on findings that demonstrate KPC-2 and KPC-3 confer less resistance to carumonam compared to aztreonam in engineered E. coli strains. google.com

A significant characteristic of carumonam is its inability to induce the production of β-lactamases in bacteria. nih.gov Some β-lactam antibiotics can trigger bacteria to increase their production of these resistance enzymes, thereby reducing the antibiotic's effectiveness. Studies have shown that carumonam is a poor inducer of β-lactamase production in bacteria such as Enterobacter cloacae. nih.gov This property helps to maintain its efficacy during treatment and may slow the development of resistance. nih.gov

Non-Enzymatic Resistance Mechanisms Investigated in Relation to Monobactams

Beyond enzymatic degradation, bacteria can employ other mechanisms to resist the effects of antibiotics. For monobactams like carumonam, these non-enzymatic resistance mechanisms primarily involve alterations in the bacterial cell envelope that limit the drug's access to its target.

One key mechanism is reduced outer membrane permeability. mdpi.comnih.gov The outer membrane of Gram-negative bacteria acts as a selective barrier. mdpi.com For carumonam, which is a negatively charged molecule, its permeation across the outer membrane can be low. mdpi.com Studies in Enterobacter cloacae have shown that decreased permeability, often associated with changes in outer membrane proteins, can contribute to resistance against carumonam and other β-lactams. nih.gov

Another important non-enzymatic resistance mechanism is the action of efflux pumps. nih.gov These are protein complexes that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. mdpi.com In some bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family have been implicated in conferring low-level resistance to carumonam. nih.gov

Resistance MechanismDescriptionImpact on Carumonam
Reduced Outer Membrane PermeabilityAlterations in the bacterial outer membrane, such as changes in porin proteins, restrict the entry of the antibiotic into the cell.Decreased uptake of carumonam, leading to higher MIC values and reduced efficacy. nih.gov
Efflux PumpsProtein pumps in the bacterial membrane actively transport the antibiotic out of the cell.Can contribute to low-level resistance by reducing the intracellular concentration of carumonam. nih.gov

Role of Efflux Pumps in Multidrug Resistance of Gram-Negative Bacteria

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, from the bacterial cytoplasm and periplasm to the extracellular environment. asm.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs). nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired multidrug resistance (MDR). nih.govfrontiersin.org

Research has identified specific efflux systems and their regulatory networks that contribute to Carumonam resistance, particularly in Escherichia coli. The two-component signal transduction system BaeSR, which responds to envelope stress, plays a crucial role. nih.gov Overexpression of the response regulator BaeR has been shown to confer low-level resistance to Carumonam and several other β-lactam antibiotics. nih.govoup.com This resistance is primarily mediated through the upregulation of two RND-type multidrug efflux pumps: AcrD and MdtABC. frontiersin.orgoup.com Studies have demonstrated that in an E. coli strain where the major efflux pump AcrB is deleted, the overexpression of baeR leads to an eight-fold increase in the Minimum Inhibitory Concentration (MIC) of Carumonam. oup.com The combined deletion of the acrD and mdtABC genes in this strain completely abolishes the BaeR-mediated resistance, confirming that these two pumps are the determinants of this resistance phenotype. oup.com

Furthermore, the overproduction of the outer membrane lipoprotein NlpE can also induce multidrug resistance, including to Carumonam, by activating the Cpx two-component pathway, which in turn upregulates the acrD and mdtABC efflux pump genes. nih.gov

The following table summarizes the impact of efflux pump gene expression on Carumonam resistance in an E. coli strain lacking the AcrB pump.

Table 1: Effect of Efflux Pump Regulator Overexpression on Carumonam MIC in E. coli

Strain / Condition Relevant Genotype / Feature Carumonam MIC (mg/L) Fold Increase in MIC
Control ΔacrB 0.2 -
BaeR Overexpression ΔacrB, baeR++ 1.6 8

Data sourced from Nishino K, et al. (2006). oup.com

Alterations in Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances into the cell. nih.gov For many hydrophilic antibiotics like Carumonam, the primary route of entry into the periplasmic space is through water-filled channel proteins known as porins. nih.govnih.gov Consequently, modifications that reduce the number or size of these porin channels can significantly decrease the permeability of the outer membrane to the antibiotic, leading to resistance. oup.comfrontiersin.org

Studies on Enterobacter cloacae have demonstrated a direct link between reduced outer membrane permeability and resistance to Carumonam. Mutant strains selected for resistance to Carumonam and the related monobactam Aztreonam exhibited significant changes in their outer membrane protein profiles. nih.gov Specifically, analysis showed that a 36.5 kDa porin was completely absent and the expression of a 39 kDa porin was reduced to approximately 30% of the level found in the susceptible wild-type strain. nih.gov This loss and reduction of porins are considered responsible for the observed resistance to β-lactam antibiotics. nih.gov

The physicochemical properties of an antibiotic, such as its net charge, also influence its passage through porin channels. nih.gov Research measuring the permeation of various β-lactams across the outer membrane of intact E. cloacae cells found that negatively charged molecules, including Carumonam, had low permeability coefficients. In contrast, zwitterionic or positively charged cephalosporins permeated the membrane at rates 5- to 20-fold higher. nih.govasm.org This suggests that the inherent negative charge of Carumonam contributes to its relatively slow influx, which can be further exacerbated by the loss of porin channels. In E. coli, it has also been observed that an OmpF porin mutation, when combined with the production of an extended-spectrum β-lactamase, enhances the level of resistance to Carumonam. nih.gov

The following table compares the outer membrane permeability coefficients for Carumonam and other β-lactam antibiotics in Enterobacter cloacae.

Table 2: Outer Membrane Permeability Coefficients of Selected β-Lactams in E. cloacae

Compound Net Charge Permeability Coefficient (P) (10⁻⁵ cm/s)
Carumonam Negative 0.7
Ceftriaxone Negative 1.1
Cefotaxime Negative 1.3
Cefpirome Positive 10.0

Data sourced from Bellido F, et al. (1992). ubc.ca

Preclinical Evaluation Methodologies and Insights into Carumonam Disodium

In Vitro Antimicrobial Spectrum and Potency Assessment

The in vitro activity of Carumonam (B1668587) has been extensively studied to determine its effectiveness against a wide array of bacteria. These studies are crucial for establishing the foundational antimicrobial characteristics of the compound.

Comparative analyses have been instrumental in positioning Carumonam within the broader landscape of β-lactam antibiotics. Research indicates that Carumonam's activity is primarily directed against aerobic Gram-negative bacteria, with a lack of significant action against Gram-positive cocci. nih.gov Its antibacterial potency has been shown to be comparable or, in some cases, superior to other contemporary β-lactams.

In one study, Carumonam demonstrated an antibacterial potency equal to or higher than Aztreonam (B1666516), Cefotaxime, Ceftazidime, Cefotetan, and Ceftriaxone against 311 Gram-negative clinical isolates. nih.gov It was noted to be particularly effective against indole-positive Proteus and Klebsiella species. nih.gov Against Pseudomonas aeruginosa, its activity was comparable to that of Ceftazidime. nih.gov Furthermore, Carumonam, along with Aztreonam, exhibited the highest activity against isolates of Citrobacter, Enterobacter, and Escherichia coli. nih.gov

Another comparative study involving 455 bacterial isolates found that Carumonam's activity was generally similar to that of Aztreonam and Ceftazidime for most Gram-negative bacilli. nih.gov A notable finding was that Carumonam was the most active β-lactam against strains of Pseudomonas aeruginosa that were resistant to Gentamicin, with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 8 µg/mL. nih.gov

The following table provides a summary of the comparative in vitro activity of Carumonam and other β-lactam antibiotics against various Gram-negative bacteria.

Organism Carumonam Aztreonam Cefotaxime Ceftazidime
E. coli 0.050.10.10.2
K. pneumoniae 0.10.10.20.5
Enterobacter spp. 0.20.21.60.5
Serratia spp. 0.20.80.83.1
Proteus spp. 0.10.10.10.2
P. aeruginosa 816>324

MIC values are expressed in µg/mL. Data is compiled from published research findings.

Investigations into the bactericidal and bacteriolytic properties of Carumonam reveal its potent killing effect on susceptible bacteria. At concentrations equivalent to their minimal inhibitory concentrations (MICs), both Carumonam and Aztreonam exhibit strong bactericidal activity against species belonging to the Enterobacteriaceae family. nih.gov However, their bactericidal action against Pseudomonas aeruginosa is considered weak. nih.gov

An important characteristic of Carumonam's bactericidal activity is that it does not appear to increase with rising antibiotic concentrations above the MIC. nih.gov In terms of its lytic effects, Carumonam demonstrates low bacteriolytic activity, which is primarily observed against enteric bacteria such as Escherichia coli. nih.gov Morphological studies of Gram-negative bacilli exposed to Carumonam show that filamentation is the predominant change. nih.gov In the case of E. coli and Serratia marcescens, prolonged exposure to Carumonam can lead to the formation of bacterial "ghosts," a phenomenon not observed with P. aeruginosa. nih.gov

The in vitro susceptibility of bacteria to Carumonam is determined using standardized and advanced laboratory techniques. These methodologies are essential for quantifying the antibiotic's activity and providing a basis for interpreting its potential clinical efficacy.

Broth Microdilution: This method involves testing the susceptibility of a microorganism to a range of antibiotic concentrations in a liquid growth medium within a microtiter plate. It is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. This method is considered a reference standard for susceptibility testing.

Agar (B569324) Dilution: In this technique, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test organisms. The MIC is determined as the lowest concentration of the antibiotic that inhibits the growth of the bacteria on the agar. This method allows for the simultaneous testing of multiple bacterial strains.

Disk Diffusion: The disk diffusion method, also known as the Kirby-Bauer test, involves placing paper disks impregnated with a specific amount of the antibiotic onto an agar plate that has been uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.

These methods are fundamental in the preclinical evaluation of Carumonam, providing the quantitative data necessary to assess its antimicrobial spectrum and potency.

In Vivo Efficacy Studies in Experimental Animal Models of Infection

To complement in vitro findings, the efficacy of Carumonam is evaluated in vivo using experimental animal models of infection. These studies are critical for understanding the antibiotic's performance in a complex biological system.

The in vivo efficacy of Carumonam is typically assessed in murine models of infection, which are designed to mimic human infections caused by Gram-negative pathogens. Common models include:

Systemic Infection Models: In these models, mice are infected intraperitoneally with a lethal dose of bacteria, such as Pseudomonas aeruginosa or Klebsiella pneumoniae, to induce sepsis. The efficacy of the antibiotic is then evaluated based on its ability to protect the animals from mortality.

Thigh Infection Models: This localized infection model involves injecting the bacterial pathogen into the thigh muscle of neutropenic mice. It is particularly useful for studying the pharmacodynamics of the antibiotic by measuring the reduction in bacterial load in the infected tissue over time. This model has been used to evaluate the efficacy of β-lactams against pathogens like Enterobacter cloacae and Klebsiella pneumoniae. nih.gov

Pneumonia Models: To assess the efficacy of antibiotics against respiratory pathogens, murine pneumonia models are established. This can be achieved through intranasal or intratracheal instillation of bacteria like P. aeruginosa or K. pneumoniae. The therapeutic effect is determined by measuring the reduction in bacterial counts in the lungs. nih.gov

The selection of the animal model, bacterial strain, and route of infection is carefully considered to create a clinically relevant scenario for evaluating the antibiotic's in vivo performance.

A key aspect of preclinical evaluation is the analysis of the correlation between in vitro susceptibility data and in vivo efficacy. This analysis helps in understanding which in vitro parameters are most predictive of a positive outcome in an infected host.

Studies involving various β-lactam compounds, including those with activity profiles similar to Carumonam, have demonstrated a correlation between in vitro and in vivo effects in murine systemic infection models. For infections caused by Pseudomonas aeruginosa, the bactericidal activity of the drug, specifically its ability to kill the bacteria rapidly, showed a marked correlation with the 50% effective dose (ED50). nih.gov

In the case of Klebsiella pneumoniae infections, the in vivo efficacy was highly correlated with the minimum bactericidal concentration (MBC) and the duration of time that the drug concentration remained above the MBC. nih.gov These findings suggest that for β-lactam antibiotics like Carumonam, a strong bactericidal effect and sustained concentrations above the MBC are important predictors of in vivo success against systemic infections. nih.gov However, it is also acknowledged that such correlations can vary between different compounds, emphasizing the need for specific in vitro and in vivo data for each antibiotic. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Animal Systems

Studies on Absorption and Distribution in Mammalian Animal Models (e.g., mice, rats, rabbits, dogs, cynomolgus monkeys)

Preclinical studies have demonstrated that Carumonam is readily absorbed following parenteral administration in various mammalian species. nih.gov Following a 20 mg/kg dose, administered subcutaneously in mice and intramuscularly in rats, rabbits, dogs, and cynomolgus monkeys, the compound was well-absorbed and distributed. nih.govmedchemexpress.com

Peak plasma concentrations (Cmax) of Carumonam varied across the species, ranging from 29.1 µg/mL in rats to 68 µg/mL in cynomolgus monkeys. nih.govnih.gov The plasma half-life also showed inter-species variability, from as short as 0.24 hours in mice to 1.10 hours in dogs. nih.gov In rats and dogs receiving [14C]carumonam intramuscularly, peak plasma levels were achieved at 15 and 20 minutes, respectively. nih.gov The area under the plasma concentration-time curve (AUC) was lowest in mice (20 µg·h/mL) and highest in monkeys (80 µg·h/mL). nih.gov Plasma clearance rates were inversely related to half-life, being fastest in mice (16.7 mL/min/kg) and slowest in monkeys (4.5 mL/min/kg). nih.gov

Carumonam distributes into various tissues, with particularly high concentrations found in the plasma, kidneys, liver, and lungs. nih.govresearchgate.net In rats, radiolabeled [14C]carumonam was shown to distribute widely in tissues, with notable concentrations in the kidney and liver. nih.govnih.gov Generally, the concentration of Carumonam in the kidneys and liver was higher than the corresponding levels in plasma. nih.govresearchgate.net Conversely, levels in the lung and spleen were typically lower than plasma concentrations. nih.govresearchgate.net Studies in rats also indicated that radioactivity concentration in the fetus and in milk was relatively low. nih.govnih.gov

The extent of protein binding for Carumonam was found to be relatively low across species. nih.govnih.gov At a concentration of 20 µg/mL, binding ranged from 11% in dogs and 21% in rabbits to 36% in rats. nih.gov In both rats and dogs, the majority (over 80%) of radioactivity in the plasma was attributed to unchanged Carumonam. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of Carumonam in Preclinical Animal Models (20 mg/kg dose)

Species Peak Plasma Level (Cmax) (µg/mL) Plasma Half-life (t½) (h) Area Under Curve (AUC) (µg·h/mL) Plasma Clearance (CL) (mL/min/kg)
Mice 41 nih.gov 0.24 nih.gov 20 nih.gov 16.7 nih.gov
Rats 29.1 nih.gov 0.27 nih.gov 20 nih.gov 16.7 (faster than aztreonam) nih.gov
Rabbits Not specified 0.58 nih.gov 42 nih.gov 7.9 nih.gov
Dogs 36.8 nih.gov 1.10 nih.gov 59 nih.gov 5.6 nih.gov

| Cynomolgus Monkeys | 68 nih.gov | 0.94 nih.gov | 80 nih.gov | 4.5 nih.gov |

Investigation of Elimination Pathways in Preclinical Biological Systems

The primary route of elimination for Carumonam in preclinical animal models is excretion through the urine. nih.govresearchgate.net In studies across multiple species, urinary recovery of the administered dose ranged from 52% in dogs to 73% in rabbits. nih.gov A large portion of the dose was excreted in the urine as the unchanged antibiotic. nih.govnih.gov

Biliary excretion represents a minor elimination pathway for Carumonam. nih.govresearchgate.net In rats, biliary excretion accounted for 4.1% of the dose, while in rabbits and dogs, it was less than 0.3%. nih.gov The remainder of the administered radioactivity was eliminated in the feces via the bile. nih.govnih.gov The elimination of Carumonam and its metabolites was largely complete within 72 hours in rats and 120 hours in dogs. nih.govnih.gov

In-depth studies in rats have elucidated the renal elimination mechanism, showing that Carumonam is cleared by both glomerular filtration (approximately 67%) and tubular secretion (approximately 33%). nih.govnih.gov

Carumonam does not undergo extensive metabolism in rats and dogs. nih.govnih.gov The most significant metabolite identified is AMA-1294, which is formed through the hydrolysis of the beta-lactam ring. nih.govnih.gov This metabolite was found to be eliminated from the body at a considerably slower rate than the parent compound, Carumonam. nih.govnih.gov The renal elimination of AMA-1294 in rats occurs solely through glomerular filtration. nih.govnih.gov

Table 2: Excretion of Carumonam in Preclinical Animal Models

Species Urinary Recovery (% of Dose) Biliary Excretion (% of Dose)
Mice Higher than Aztreonam nih.gov Not specified
Rats Higher than Aztreonam nih.gov 4.1% nih.gov
Rabbits 73% nih.gov < 0.3% nih.gov
Dogs 52% nih.gov < 0.3% nih.gov

| Cynomolgus Monkeys | Higher than Aztreonam nih.gov | Not specified |

Structure Activity Relationship Sar and Advanced Synthetic Research on Carumonam Disodium

Chemical Synthesis Approaches for Carumonam (B1668587) (disodium) and Monobactam Analogs

The synthesis of Carumonam and related monobactams involves a combination of biosynthetic and chemical strategies, starting from naturally occurring precursors and employing sophisticated organic chemistry to build the final complex molecule.

The initial building blocks for Carumonam synthesis are often sourced from microbial fermentation. biosynth.com Carumonam itself is a synthetic derivative of sulfazecin, a naturally occurring monobactam. nih.gov Efficient synthetic pathways for Carumonam have been developed utilizing (2R, 3R)-epoxysuccinic acid, a readily available chiral synthon produced through fermentation. mendeley.comjst.go.jp Another key precursor that can be produced via fermentation is L-threonine, which serves as a starting material for the synthesis of the azetidinone core, mirroring the commercial production of Aztreonam (B1666516). mdpi.comnih.gov

Recent research has also explored the direct biosynthesis of novel monobactams. A mutant strain of Pseudomonas acidophila (ΔsulG), which is deficient in the biosynthesis of the native precursor l-2,3-diaminopropionate (l-Dap), can be supplemented with chemically synthesized non-native precursors. nih.gov This "chemical complementation" approach allows the bacterial machinery to incorporate these synthetic building blocks, leading to the production of new, functionalized monobactams through fermentation. nih.gov This strategy demonstrates the potential for creating diverse monobactam analogs by combining synthetic chemistry with the inherent biosynthetic power of microorganisms. nih.gov

The azetidin-2-one (B1220530), or β-lactam ring, is the central pharmacophore of all monobactams. nih.gov Its synthesis and derivatization are key to developing new antibacterial agents. researchgate.netcapes.gov.br The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most versatile and widely used methods for constructing the monocyclic β-lactam core. sysrevpharm.orgugent.bemdpi.com

Modern synthetic strategies focus on the derivatization of this core to enhance antibacterial potency, broaden the spectrum of activity, and improve stability against β-lactamases, the enzymes responsible for bacterial resistance. researchgate.netcapes.gov.br These strategies involve multistep syntheses to introduce various substituents at the N1, C3, and C4 positions of the ring. For instance, based on the structures of Aztreonam and BAL30072, new monobactam derivatives have been synthesized with modifications that led to improved activity against Gram-negative bacteria. natmedlib.uznih.gov The simplicity of the monobactam nucleus makes total synthesis a viable and often superior alternative to semisynthetic processes that start from natural monobactams. psu.edu This allows for systematic structural modifications and the exploration of structure-activity relationships. psu.edu

Impact of Structural Modifications on the Biological Activity of Monobactams

The biological activity of monobactams is highly dependent on the nature and stereochemistry of the substituents attached to the β-lactam core. nih.gov Molecular substitution is essential, as the basic monobactam nucleus itself exhibits only weak antibacterial activity. nih.gov

N1 Position: Activation of the β-lactam ring is typically achieved by an electron-withdrawing group at the N1 position. sysrevpharm.org In Carumonam and Aztreonam, this activating group is a sulfonic acid moiety, which is considered essential for potent activity. researchgate.net

C3 Position: The substituent at the C3 position, an acylamino side chain, is a primary determinant of the antibacterial spectrum and potency. nih.gov The presence of a hydroxyl (–OH) group at C3 has been shown to enhance activity and can even render an inactive compound active. sysrevpharm.orgsysrevpharm.org

C4 Position: Substitutions at the C4 position significantly influence β-lactamase stability and can increase intrinsic activity. nih.govresearchgate.net Carumonam features a carbamoyloxymethyl group at the C4 position, which contributes to its stability against certain β-lactamases. nih.govasm.org The stereochemistry at C4 is critical; for example, newer synthetic monobactams with a 4R-configuration have demonstrated greater β-lactamase stability and antibiotic activity than their 4S-diastereomer counterparts. nih.gov

Table 1: Influence of Substituents on Monobactam Activity
PositionSubstituent TypeEffect on Biological ActivityReference
N1Sulfonic Acid (–SO3H)Activates the β-lactam ring, essential for potent antibacterial activity. researchgate.net
N1Polymethoxyphenyl groupsCan lead to efficient anticancer activity. sysrevpharm.orgsysrevpharm.org
C3Aminothiazoleoxime side chainEnhances affinity for Gram-negative bacteria and confers high potency. nih.govresearchgate.net
C3Hydroxyl (–OH) groupEnhances activity and can convert inactive compounds to active ones. sysrevpharm.orgsysrevpharm.org
C4Methyl, Fluoromethyl, CarbamoyloxymethylIncreases stability against β-lactamases and/or enhances Gram-negative activity. researchgate.netasm.org
C3-C4cis-ConfigurationGenerally enhances antibacterial potency against Gram-negative bacteria. researchgate.netresearchgate.net

The oxime side chain, attached at the C3-acylamino position, is a hallmark of potent synthetic monobactams like Carumonam and Aztreonam. The introduction of an aminothiazole oxime side chain as the 3-acyl substituent results in a striking gain in antibacterial activity, particularly against Gram-negative bacteria. nih.gov This specific side chain enhances the affinity of the molecule for penicillin-binding proteins (PBPs) in these bacteria. researchgate.net

The nature of the substituent on the oxime ether is directly correlated with antibacterial potency and spectrum. researchgate.net For example, the incorporation of a carboxylic acid function into the oxime side chain, such as the 2-carboxypropan-2-yl group in Aztreonam, is crucial for activity against Pseudomonas aeruginosa. researchgate.netresearchgate.net Consequently, much of the recent research and patent literature focuses on modifying the aminothiazole oxime side chain to further improve potency and broaden the antibacterial spectrum. taylorandfrancis.com Structure-activity relationship studies have shown that while aminothiazole derivatives are generally more active, the specific alkoxyimino group can be varied without significant loss of activity. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Monobactam Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. derpharmachemica.comsphinxsai.com This approach is valuable for the rational design of new monobactam derivatives. researchgate.net

Two-dimensional (2D) and three-dimensional (3D) QSAR studies have been applied to monobactams. For example, a 2D-QSAR study on 65 known monobactams against Escherichia coli and Klebsiella pneumoniae successfully constructed predictive models. researchgate.net These models identified key molecular descriptors (such as atomic valence connectivity indices, element counts, and electro-topological states) that are responsible for antibacterial activity. sphinxsai.comresearchgate.net The models provide a powerful strategy for designing novel monobactams effective against multidrug-resistant Gram-negative bacteria. researchgate.net

Design and Exploration of Novel Monobactam Scaffolds for Enhanced Properties

The emergence of multidrug-resistant (MDR) bacteria has necessitated the development of new antimicrobial agents with improved efficacy and stability against bacterial resistance mechanisms, such as β-lactamase production. researchgate.netnih.gov Research in the field of monobactams, a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, has focused on modifying the core scaffold to enhance their antibacterial spectrum and overcome resistance. nih.govsysrevpharm.org Carumonam, a second-generation monobactam, has been a key reference point in these endeavors. researchgate.netnih.gov This section delves into the design and exploration of novel monobactam scaffolds aimed at achieving superior properties compared to existing agents.

A primary strategy in the design of new monobactams has been the chemical modification of the azetidin-2-one core. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C4 position of the β-lactam ring are crucial for improving stability against β-lactamases and for modulating antibacterial potency. nih.govnih.gov

C4-Substituted Monobactams

The introduction of substituents at the C4 position of the monobactam nucleus has been a fruitful area of investigation. This modification can significantly influence the compound's intrinsic activity and its resistance to enzymatic degradation by β-lactamases. nih.gov For instance, the synthesis of monobactams with fluoromethyl side chains at the C4-position has been shown to yield compounds with potent antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and enhanced stability to various β-lactamases. nih.gov The cis-isomers of these compounds were found to be particularly resistant to hydrolysis by penicillinases and cephalosporinases. nih.gov

In one line of research, a series of new trans-4-alkyl-substituted monobactams were synthesized to broaden the activity spectrum against both Gram-positive and Gram-negative bacteria. While some of these compounds showed promising activity, they were generally less potent than aztreonam and remained inactive against Gram-positive organisms and P. aeruginosa. researchgate.net

Another approach involved the synthesis of 4-(fluoromethyl)-monobactams. Researchers found that replacing the 1-carboxy-1-methylethoxyimino residue of aztreonam with a carboxycyclopropoxy group in the oxyimino moiety resulted in the most potent antibacterial activity. nih.gov

Table 1: Antibacterial Activity of C4-Fluoromethyl Monobactam Analogs

Compound C3-Side Chain C4-Substituent MIC (µg/mL) vs. P. aeruginosa
Analog 1 Aminothiazole-oxime -CH₂F (cis) Potent Activity
Analog 2 Aminothiazole-oxime -CH₂F (trans) Less Active
Aztreonam Aminothiazole-oxime -CH₃ Variable

Data synthesized from research findings. nih.gov

Novel Siderophore-Conjugated Monobactams

A significant advancement in overcoming resistance in bacteria like P. aeruginosa involves conjugating monobactams with siderophores. Siderophores are iron-chelating molecules that bacteria use to acquire iron, an essential nutrient. By attaching a monobactam to a siderophore, the antibiotic can hijack the bacterial iron uptake system to gain entry into the cell, a "Trojan horse" strategy. nih.gov

Research in this area has led to the development of monocarbams, which are monocyclic β-lactams incorporating iron-chelating groups. nih.gov These compounds have demonstrated potent inhibition of P. aeruginosa penicillin-binding protein 3 (PBP3) and resistance to hydrolysis by β-lactamases. nih.gov Further SAR studies on these siderophore-conjugated monocarbams have explored various substitutions on the β-lactam core and the siderophore moiety to optimize activity and pharmacokinetic properties. nih.gov

Advanced Synthetic Research and the Emergence of LYS228 (Ancremonam)

A prominent example of the successful design of a novel monobactam scaffold is LYS228, also known as ancremonam. asm.orgnih.govmdpi.comportico.org This investigational antibiotic was specifically designed to be stable against a wide range of serine-β-lactamases (SBLs) and to retain activity against metallo-β-lactamase (MBL)-producing Enterobacteriaceae. asm.orgportico.org

LYS228 features a unique C4-substituent that confers enhanced stability and potent activity. asm.org It has demonstrated potent in vitro and in vivo activity against a broad spectrum of Enterobacteriaceae, including multidrug-resistant isolates that produce extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and MBLs. asm.orgnih.gov

The synthesis of LYS228 represents a significant achievement in advanced synthetic research, enabling the creation of a highly modified monobactam scaffold. portico.orgnewdrugapprovals.org The development of LYS228 underscores the potential of rational drug design in creating next-generation antibiotics to combat critical bacterial threats. nih.govmdpi.com

Table 2: In Vitro Activity of LYS228 against Resistant Enterobacteriaceae

Organism (Resistance Mechanism) MIC90 (µg/mL)
Enterobacteriaceae (All) 1
ESBL-producing strains 1
KPC-producing strains 2
MBL-producing strains 4

MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a study with 271 Enterobacteriaceae strains. asm.org

Advanced Research Perspectives and Methodological Innovations in Carumonam Disodium Studies

Proteomic and Transcriptomic Approaches in Elucidating Carumonam (B1668587) (disodium) Action and Resistance

Modern research methodologies, particularly proteomics and transcriptomics, offer a deeper understanding of the mechanisms of action and resistance to the monobactam antibiotic, Carumonam. These approaches allow for a comprehensive analysis of the changes in protein and RNA expression levels within bacteria when exposed to this antimicrobial agent.

Proteomics involves the large-scale study of proteins, their structures, and functions. In the context of Carumonam, proteomic analyses can identify alterations in the bacterial proteome upon treatment. This includes changes in the abundance of Penicillin-Binding Proteins (PBPs), the primary targets of Carumonam, as well as other proteins involved in cell wall synthesis, stress responses, and metabolic pathways. For instance, quantitative proteomic techniques can be employed to compare the protein profiles of susceptible and resistant bacterial strains, revealing proteins that are overexpressed or underexpressed in resistant isolates. mdpi.com Such information is pivotal in understanding the complex cellular responses to Carumonam and can help in identifying novel resistance mechanisms that may not be directly related to the primary drug target. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts in a cell, provides insights into the gene expression changes that occur in response to Carumonam. By comparing the transcriptomes of treated and untreated bacteria, researchers can identify genes that are upregulated or downregulated. This can reveal the activation of specific resistance pathways, such as the increased expression of genes encoding β-lactamases, enzymes that can inactivate Carumonam, or the upregulation of efflux pumps that actively transport the antibiotic out of the bacterial cell. mdpi.commdpi.com Integrated transcriptomic and proteomic analyses of multidrug-resistant (MDR) E. coli have been used to identify genes and proteins with concordant differential expression, pointing to key pathways involved in resistance. frontiersin.org

The combined power of proteomics and transcriptomics provides a holistic view of the bacterial response to Carumonam. elifesciences.org While transcriptomics reveals the initial genetic response to the antibiotic, proteomics confirms these changes at the functional protein level and can also uncover post-translational modifications that are not apparent from gene expression data alone. mdpi.com This integrated "multi-omics" approach is crucial for a comprehensive understanding of how Carumonam works and how bacteria evolve to resist its effects, ultimately guiding the development of more effective antimicrobial strategies. frontiersin.orgmdpi.com

Biophysical Characterization of PBP-Carumonam (disodium) Interactions

The efficacy of Carumonam, like other β-lactam antibiotics, is fundamentally dependent on its interaction with Penicillin-Binding Proteins (PBPs). ontosight.aipatsnap.com Biophysical techniques are instrumental in characterizing the molecular details of this interaction, providing crucial data on binding affinity, kinetics, and the structural basis of inhibition.

Direct labeling experiments and competition binding assays have been pivotal in identifying the specific PBP targets of Carumonam. karger.comkarger.com Studies have demonstrated that Carumonam exhibits a high affinity for PBP 3 in Gram-negative bacteria such as Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa. karger.comkarger.comsmolecule.comantibioticdb.com The affinity for PBP 1a is significantly lower, while other PBPs show poor affinity for the drug. karger.comkarger.comantibioticdb.com This preferential binding to PBP 3 is consistent with the observed morphological changes in bacteria upon exposure to Carumonam, namely the formation of filamentous cells, which is a hallmark of PBP 3 inhibition. karger.comkarger.com

Advanced biophysical methods, such as X-ray crystallography, can provide high-resolution structural information about the PBP-Carumonam complex. These studies can reveal the precise binding mode of Carumonam within the active site of the PBP and identify the key molecular interactions that stabilize the complex. mdpi.com This structural understanding is invaluable for the rational design of new monobactam derivatives with improved PBP binding and enhanced activity against resistant strains.

The table below summarizes the binding affinity of Carumonam for various PBPs in different bacterial species.

Bacterial SpeciesPBP TargetBinding AffinityReference
Escherichia coliPBP 3High karger.comkarger.com
Escherichia coliPBP 1aModerate karger.com
Enterobacter cloacaePBP 3High karger.comkarger.com
Pseudomonas aeruginosaPBP 3High karger.comkarger.comsmolecule.com
Staphylococcus aureusPBP 1, 2, 3, 4Poor karger.comkarger.com

Development of Novel In Vitro Models for Investigating Resistance Evolution and Cross-Resistance

Understanding the emergence and spread of antibiotic resistance is a critical area of research. nih.gov The development of innovative in vitro models that can simulate the evolutionary pressures leading to resistance is essential for predicting and potentially mitigating this threat. researchgate.net These models allow for the controlled study of resistance evolution and the investigation of cross-resistance patterns between different antibiotics.

Several in vitro models have been developed to study the evolution of antibiotic resistance. researchgate.net These include:

Serial Passaging Experiments: Bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, with the concentration gradually increasing over time. This method mimics the selective pressure that can lead to the step-wise accumulation of resistance mutations. frontiersin.org

Chemostats: These are continuous culture systems where fresh medium containing a specific concentration of the antibiotic is continuously added, while the culture volume is kept constant by removing the excess. This allows for the long-term study of bacterial adaptation to a constant antibiotic pressure. nih.gov

Morbidostats: In this automated system, the concentration of the antibiotic is dynamically adjusted to maintain a constant level of growth inhibition. This allows for the selection of mutants with high levels of resistance. nih.gov

Microfluidic Devices: These devices allow for the precise control of the cellular microenvironment and can be used to study resistance evolution in spatially structured populations, such as biofilms. nih.gov

These models can be used to investigate the genetic and phenotypic changes that occur as bacteria develop resistance to Carumonam. By sequencing the genomes of resistant mutants that emerge in these experiments, researchers can identify the specific mutations that confer resistance. oup.com This information can provide insights into the molecular mechanisms of resistance and help to predict the evolutionary trajectories that may lead to clinical resistance.

Furthermore, these in vitro evolution experiments are valuable for studying cross-resistance. frontiersin.org Once resistance to Carumonam has been selected for, the resistant strains can be tested for their susceptibility to other antibiotics, including other β-lactams and drugs from different classes. This can reveal patterns of cross-resistance, where resistance to one antibiotic also confers resistance to others, as well as collateral sensitivity, where resistance to one drug makes the bacteria more susceptible to another. Understanding these relationships is crucial for designing effective combination therapies that can slow the evolution of resistance.

Future Directions in Monobactam Antibiotic Research and Design

The increasing prevalence of multidrug-resistant (MDR) Gram-negative bacteria has revitalized interest in the monobactam class of antibiotics. researchgate.netbenthamdirect.com Future research and design efforts are focused on overcoming existing resistance mechanisms and expanding the spectrum of activity of these unique β-lactam agents. nih.gov

A key area of focus is the development of new monobactams that are stable to a wider range of β-lactamases, particularly the metallo-β-lactamases (MBLs) and extended-spectrum β-lactamases (ESBLs) that can hydrolyze currently available monobactams like aztreonam (B1666516). researchgate.netnih.gov Researchers are exploring various chemical modifications to the monobactam scaffold to enhance its stability and improve its binding to the target PBPs of resistant strains. nih.gov

One promising strategy is the development of siderophore-monobactam conjugates. researchgate.netmdpi.com These "Trojan horse" antibiotics utilize the bacteria's own iron uptake systems to gain entry into the cell, thereby bypassing resistance mechanisms such as porin channel mutations that limit the influx of other antibiotics. nih.gov This approach has the potential to deliver high concentrations of the monobactam to its periplasmic target.

Another important direction is the combination of monobactams with β-lactamase inhibitors. nih.gov While monobactams themselves are generally resistant to many β-lactamases, co-formulating them with a potent inhibitor can protect them from hydrolysis by enzymes that they are susceptible to, thereby restoring their activity against resistant strains. wikipedia.org

The design of novel monobactams is also being guided by a deeper understanding of their structure-activity relationships (SAR). researchgate.netbenthamdirect.com By systematically modifying different parts of the monobactam molecule and evaluating the impact on antibacterial activity and PBP binding, researchers can identify key structural features that are essential for potency and spectrum. nih.gov This knowledge is being used to design next-generation monobactams with optimized properties. mdpi.comresearchgate.netresearchgate.net

The future of monobactam research is geared towards creating agents that can effectively combat the most challenging MDR Gram-negative pathogens. jwatch.orgekb.egnih.gov Through a combination of innovative chemical synthesis, a deeper understanding of resistance mechanisms, and the application of novel drug delivery strategies, the monobactam class holds significant promise for addressing the urgent need for new antibiotics.

Q & A

Q. What analytical methods are validated for assessing Carumonam disodium purity in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with specific mobile phases (e.g., ammonium sulfate, methanol, acetic acid) is critical. System suitability tests include verifying resolution (≥7 between carumonam and resorcinol peaks), repeatability (relative standard deviation ≤2.0%), and detectability (7–13% peak area consistency) .

  • Data Interpretation : Purity calculations use the formula: Amount (%) of related substances=Standard solution peak area (AS)Test solution peak area (AT)×Weight of standard (MS)Weight of sample (MT)\text{Amount (\%) of related substances} = \frac{\text{Standard solution peak area (AS)}}{\text{Test solution peak area (AT)}} \times \frac{\text{Weight of standard (MS)}}{\text{Weight of sample (MT)}}

    Ensure compliance with pharmacopeial standards for clarity, color, heavy metals (≤15 ppm), and arsenic (≤1 ppm) .

Q. How do physicochemical properties (e.g., solubility, optical rotation) influence Carumonam disodium’s stability and bioactivity?

  • Key Properties :
    • Optical Rotation : [α]D20=+18.5 to +21.0[α]^{20}_D = +18.5^\circ \text{ to } +21.0^\circ (10% aqueous solution) .
    • pH Stability : Aqueous solutions (10% w/v) maintain pH 5.0–6.5, critical for preventing degradation .
    • Thermal Stability : Monitor decomposition under stress conditions (e.g., high temperature, light exposure) using validated stability-indicating assays .

Q. What pharmacokinetic (PK) parameters are critical for evaluating Carumonam disodium’s efficacy in preclinical models?

  • Critical Parameters :
    • Elimination Half-Life (T1/2T_{1/2}) : Ranges from 1.53 hours (normal renal function) to 12.8 hours (severe renal impairment) .
    • Volume of Distribution (VdV_d) : \sim0.309 L/kg, consistent across renal function groups .
    • Clearance : Correlates linearly with creatinine clearance (r=0.95r = 0.95), with non-renal clearance reduced in renal impairment .

Advanced Research Questions

Q. How to design pharmacokinetic studies for Carumonam disodium in renal impairment while addressing ethical and methodological challenges?

  • Study Design :
    • Population Stratification : Group patients by creatinine clearance (CLCR): >85, 50–84, 10–49, <10 mL/min .
    • Dosing Adjustments : For CLCR <10 mL/min, reduce dose frequency (e.g., half-dose daily) and account for hemodialysis clearance (51.4% removal in 5-hour sessions) .
    • Ethical Considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify inclusion of vulnerable populations .

Q. How to resolve contradictions in non-renal clearance data for Carumonam disodium across renal impairment studies?

  • Analysis Framework :
    • Data Comparison : Non-renal clearance decreases from 21 mL/min (normal) to 12 mL/min (severe impairment), suggesting metabolic pathway saturation or uremic toxin inhibition .
    • Statistical Models : Use multi-compartmental modeling to differentiate renal vs. non-renal contributions. Apply Akaike Information Criterion (AIC) for model selection .
    • Confounding Factors : Adjust for protein binding (low in Carumonam) and hemodynamic changes in renal failure .

Q. What statistical models best correlate Carumonam disodium’s PK parameters with glomerular filtration rate (GFR) in heterogeneous cohorts?

  • Model Selection :
    • Linear Regression : Total body clearance vs. CLCR (r=0.98r = 0.98) .
    • Exponential Correlation : AUC vs. GFR (r=0.95r = 0.95) .
    • Equation for Elimination Rate (β\beta) : β(h1)=0.00460×CLCR(mL/min)+0.049\beta \, (\text{h}^{-1}) = 0.00460 \times \text{CLCR} \, (\text{mL/min}) + 0.049

Validates dose adjustments in renal dysfunction .

Q. How to apply PICO/FINER frameworks to formulate research questions on Carumonam disodium’s resistance mechanisms?

  • PICO Example :
  • Population : Gram-negative pathogens (e.g., Pseudomonas aeruginosa).
  • Intervention : Carumonam disodium at MIC90 values.
  • Comparison : Aztreonam or gentamicin.
  • Outcome : Resistance gene expression (e.g., β-lactamase) .
    • FINER Evaluation : Ensure feasibility (in vitro models), novelty (comparative PK/PD), and relevance (rising antimicrobial resistance) .

Q. How to optimize literature searches for Carumonam disodium using advanced database strategies?

  • Search Tactics :
  • Keywords : Use controlled vocabularies (MeSH terms: “monobactams,” “renal clearance”).
  • Filters : Limit to pharmacokinetic studies, in vitro efficacy, and chemical synthesis .

Q. Tables for Key PK Parameters

Renal Function (CLCR mL/min) T1/2T_{1/2} (h) Urinary Excretion (%) Non-Renal Clearance (mL/min)
>851.538321
10–495.085815
<10 (hemodialysis)12.8 → 2.66*1212
*During hemodialysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.